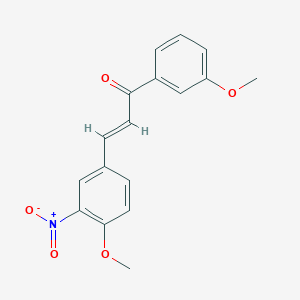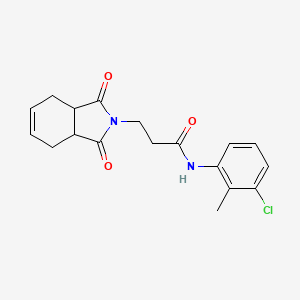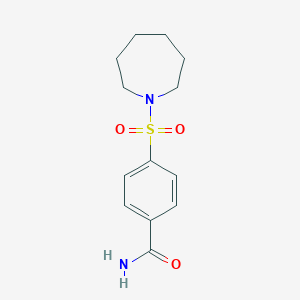
3-(4-methoxy-3-nitrophenyl)-1-(3-methoxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxy-3-nitrophenyl)-1-(3-methoxyphenyl)-2-propen-1-one, also known as MNMP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MNMP is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Scientific Research Applications
3-(4-methoxy-3-nitrophenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. This compound has been found to exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for the development of new drugs. This compound has also been used as a building block in the synthesis of various organic compounds, including fluorescent dyes and liquid crystals. In addition, this compound has been used as a reagent in analytical chemistry for the detection of various analytes.
Mechanism of Action
The mechanism of action of 3-(4-methoxy-3-nitrophenyl)-1-(3-methoxyphenyl)-2-propen-1-one is not well understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the production of reactive oxygen species (ROS) and inflammatory cytokines. This compound has also been found to modulate the activity of various enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the production of ROS and inflammatory cytokines in vitro and in vivo. This compound has also been found to modulate the activity of various enzymes involved in oxidative stress and inflammation. In addition, this compound has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
3-(4-methoxy-3-nitrophenyl)-1-(3-methoxyphenyl)-2-propen-1-one has several advantages as a reagent in lab experiments. This compound is readily available and relatively inexpensive. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations as a reagent in lab experiments. This compound is highly reactive and can undergo various side reactions, leading to the formation of unwanted byproducts. This compound is also toxic and should be handled with care.
Future Directions
There are several future directions for the research on 3-(4-methoxy-3-nitrophenyl)-1-(3-methoxyphenyl)-2-propen-1-one. One potential direction is the development of new drugs based on the pharmacological properties of this compound. Another potential direction is the synthesis of new organic compounds using this compound as a building block. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound can be synthesized using a variety of methods and has been found to exhibit various pharmacological properties. This compound has several advantages as a reagent in lab experiments, but also has some limitations. There are several future directions for the research on this compound, including the development of new drugs and the synthesis of new organic compounds.
Synthesis Methods
3-(4-methoxy-3-nitrophenyl)-1-(3-methoxyphenyl)-2-propen-1-one can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Claisen-Schmidt condensation reaction. The Knoevenagel condensation reaction involves the reaction of 4-methoxy-3-nitrobenzaldehyde with 3-methoxyacetophenone in the presence of a base such as piperidine to yield this compound. The Claisen-Schmidt condensation reaction involves the reaction of 4-methoxy-3-nitrobenzaldehyde with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to yield this compound.
properties
IUPAC Name |
(E)-3-(4-methoxy-3-nitrophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-14-5-3-4-13(11-14)16(19)8-6-12-7-9-17(23-2)15(10-12)18(20)21/h3-11H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCVUBSHFWXVCH-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5328912.png)
![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutanamide](/img/structure/B5328914.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5328918.png)

![6-methyl-5-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5328938.png)
![5-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B5328946.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(4-methyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5328953.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5328955.png)

![2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5328965.png)
![methyl 4-({[(3-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5328990.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl][1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5328999.png)
![7-[(2S)-2-amino-3,3-dimethylbutanoyl]-N,N-dimethyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5329005.png)
